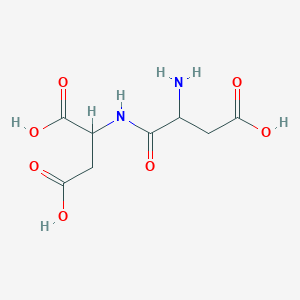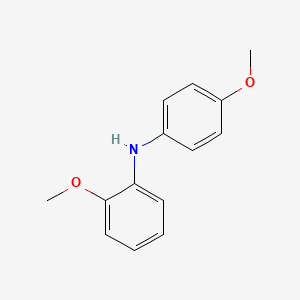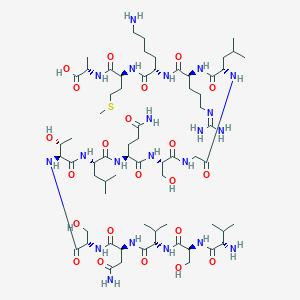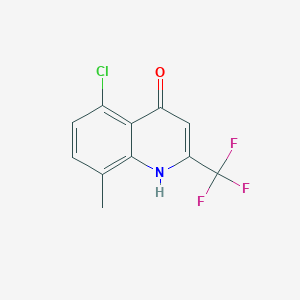![molecular formula C82H14O2 B3029281 [6,6]-苯基-C71-丁酸甲酯 CAS No. 609771-63-3](/img/structure/B3029281.png)
[6,6]-苯基-C71-丁酸甲酯
描述
[6,6]-Phenyl-C71-butyric Acid Methyl Ester, commonly referred to as PCBM, is a fullerene derivative that has gained significant attention in the field of organic electronics, particularly in the context of organic solar cells. PCBM is known for its ability to act as an electron acceptor when blended with electron-donating polymers, forming a bulk heterojunction that facilitates charge separation and transport, which are critical for the conversion of light into electricity.
Synthesis Analysis
While the provided papers do not detail the synthesis of PCBM, it is typically produced through the functionalization of fullerene C70 with a phenyl group and a butyric acid methyl ester side chain. This modification enhances its solubility and processability, which are essential for its application in solution-processed devices such as printed organic solar cells.
Molecular Structure Analysis
The molecular structure of PCBM consists of a fullerene core, which is a large, spherical carbon molecule, functionalized with a phenyl ring and a butyric acid methyl ester side chain. This structure is crucial as it influences the electronic properties of the molecule, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These energy levels are key factors in determining the open-circuit voltage and overall efficiency of solar cells incorporating PCBM.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of PCBM are pivotal in its role in organic solar cells. Its solubility in organic solvents allows for the fabrication of thin films through solution-based processes such as spin-coating or inkjet printing. The interaction of PCBM with graphene, as mentioned in the first paper, can alter its HOMO and LUMO positions, which is beneficial for the enhancement of the open-circuit voltage in solar cells . Additionally, the donor:acceptor ratio significantly affects the generated photocurrent and power conversion efficiency of the solar cells, with a 3:1 ratio yielding higher photocurrents, as indicated in the second paper . The microstructure and surface morphology of the active layer, which includes PCBM, also play a role in the photovoltaic performance of the devices.
科学研究应用
有机光伏
[6,6]-苯基-C71-丁酸甲酯 (PC70BM) 在有机光伏领域中被广泛使用。研究表明,像 PC70BM 这样的富勒烯衍生物的电子结构在很大程度上受富勒烯骨架控制,影响其电离能和电子亲和力,这对光伏应用至关重要 (Nakanishi 等人,2014 年)。此外,已发现 PC60BM 和 PC70BM 的混合物,称为 Mix-PCBM,可在有机太阳能电池中提供改善的稳定性和成本性能,从而有助于提高器件的稳定性和效率 (Santo 等人,2013 年)。
用于太阳能电池应用的合成
已经开发出一种针对甲烷富勒烯(如 PC70BM)的简便合成方法,专门适用于大异质结太阳能电池。此合成涉及富勒烯与硫叶立德衍生物的反应,提供了一种直接途径来以良好的产率生产这些化合物,从而有利于太阳能电池的生产 (伊藤等人,2013 年)。
电子陷阱态
富勒烯衍生物(如 PC70BM)中的电子陷阱态一直是研究的主题。这些陷阱态在确定有机太阳能电池的性能方面起着重要作用。研究表明,这些陷阱密度相当大,影响着太阳能电池的整体效率 (Schafferhans 等人,2011 年)。
结构研究
已经对类似富勒烯衍生物进行了深入的结构分析,以更好地了解它们的特性。例如,已经探索了苯基-C81-丁酸甲酯的合成和结构,提供了对反应位点和与 C60 的差异的见解,这可能也与 PC70BM 相关 (Shu 等人,2009 年)。
作用机制
Target of Action
The primary target of [6,6]-Phenyl-C71-butyric Acid Methyl Ester (PC71BM) is the electron transport chain in organic photovoltaic cells . It acts as an electron acceptor, facilitating the movement of electrons and thereby enhancing the efficiency of the photovoltaic cells .
Mode of Action
PC71BM interacts with its targets by accepting electrons from the donor materials in the photovoltaic cells . This interaction results in the creation of an electric current, which is then used to generate power .
Biochemical Pathways
PC71BM affects the electron transport pathway in organic photovoltaic cells . By accepting electrons from the donor materials, it facilitates the flow of electrons through the cell, enhancing the cell’s efficiency .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of PC71BM, we can discuss its properties in terms of its solubility and mobility. PC71BM is soluble in organic solvents and has high electron mobility . These properties contribute to its bioavailability in the photovoltaic cell, allowing it to effectively participate in electron transport .
Result of Action
The result of PC71BM’s action is the generation of an electric current in the photovoltaic cell . This current is then used to generate power. The use of PC71BM in photovoltaic cells has been shown to significantly improve their efficiency .
Action Environment
The action of PC71BM is influenced by environmental factors such as light and temperature. Light is necessary for the generation of electrons that PC71BM accepts, while temperature can affect the efficiency of electron transport . Furthermore, the stability of PC71BM can be affected by exposure to air and moisture, which can lead to degradation .
属性
InChI |
InChI=1S/C82H14O2/c1-84-11(83)8-5-9-80(10-6-3-2-4-7-10)81-76-68-60-50-40-33-24-18-12-13-15-17-16-14(12)20-27-22(16)31-32-23(17)28-21(15)30-26(19(13)24)35-41(33)51(50)61-55-45(35)37(30)47-39(28)49-43(32)53-52-42(31)48-38(27)46-36-29(20)25(18)34(40)44(36)54(60)64-58(46)66-56(48)62(52)70-71-63(53)57(49)67-59(47)65(55)73(77(81)69(61)68)75(67)79(71)82(80,81)78(70)74(66)72(64)76/h2-4,6-7H,5,8-9H2,1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSFNTBGCTUQFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C9=C9C%12=C%13C%14=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C%27C%28=C(C%14=C%14C%12=C%11C%11=C%14C%28=C%26C%12=C%11C%10=C%10C%12=C%25C%23=C%11C%10=C1C7=C%11C%22=C6C4=C%21C%19=C2C%17=C1C%15=C%13C2=C9C8=C5C2=C31)C%16=C%18C%27=C%24%20)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1031.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
609771-63-3 | |
| Record name | [6,6]-Phenyl-C71-butyric acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609771-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'H-Cyclopropa(8,25)(5,6)fullerene-C70-D5h(6)-3'-butanoic acid, 3'-phenyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609771633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'H-Cyclopropa[8,25][5,6]fullerene-C70-D5h(6)-3'-butanoic acid, 3'-phenyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3â?²H-Cyclopropa[8,25] [5,6]fullerene-C70-D5h(6)-3â?²butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of PC71BM?
A1: The molecular formula of PC71BM is C82H14O2, and its molecular weight is 1031.03 g/mol.
Q2: What spectroscopic data is available for PC71BM?
A2: PC71BM exhibits characteristic absorption peaks in the UV-Vis spectrum, with a broader and stronger absorption in the visible light region compared to its C60 analogue, PC61BM. [] This enhanced absorption contributes to improved light harvesting in OPV devices. []
Q3: What makes PC71BM suitable as an electron acceptor in OPVs?
A3: PC71BM possesses several properties that make it a suitable electron acceptor:
- High electron affinity: PC71BM readily accepts electrons from donor materials upon photoexcitation. [, ]
- Good electron mobility: It allows for efficient electron transport within the active layer of OPVs. [, ]
- Solubility in common organic solvents: This enables solution-processing techniques for device fabrication. [, ]
- Favorable energy level alignment with various donor polymers: This facilitates efficient charge separation at the donor/acceptor interface. [, ]
Q4: How does the choice of solvent affect the morphology and performance of PC71BM-based active layers?
A4: The choice of solvent significantly influences the morphology and photovoltaic performance of PC71BM-based active layers.
- Solvent Additives: Using solvent additives like 1,8-diiodooctane (DIO) can control the self-assembly of the donor polymer and PC71BM, leading to finer phase separation and improved device performance. []
- Solubility Considerations: Solvents with different solubility for the donor polymer and PC71BM can impact the crystallinity and domain sizes of each component, ultimately affecting charge transport properties. []
- Alcohol Treatments: Post-treatment of the active layer with alcohols like methanol, ethanol, or 2-propanol can further optimize the morphology, leading to improved device performance. []
Q5: How does the alkyl side chain length of the donor polymer influence its compatibility with PC71BM?
A5: The length of alkyl side chains on the donor polymer can impact its compatibility with PC71BM and ultimately affect the morphology and performance of the active layer.
- Shorter chains: Polymers with shorter side chains often exhibit stronger π−π interactions, leading to more ordered structures and potentially influencing the phase separation with PC71BM. []
- Longer chains: Longer side chains may enhance solubility but could hinder intermolecular interactions, potentially impacting charge transport. [, ]
- Branching: Branched alkyl side chains can influence the polymer's tendency to form nanowires, which can be beneficial for charge transport. []
Q6: What is the impact of thermal annealing on PC71BM-based OPV devices?
A6: Thermal annealing can improve the performance of PC71BM-based OPV devices by:
- Enhancing crystallinity: Annealing can increase the crystallinity of both the donor polymer and PC71BM, improving charge transport properties. [, ]
- Optimizing morphology: Annealing can induce favorable changes in the nanoscale morphology of the active layer, leading to better phase separation and increased interfacial area for exciton dissociation. []
Q7: What are the typical device architectures of PC71BM-based OPVs?
A7: PC71BM is utilized in both conventional and inverted OPV architectures:
Q8: What are the challenges associated with using PC71BM in OPVs?
A8: Despite its widespread use, PC71BM presents some challenges:
- Limited absorption in the visible spectrum: PC71BM primarily absorbs in the UV and blue region, limiting its light-harvesting capabilities. []
- Susceptibility to morphology changes: PC71BM can undergo crystallization and diffusion, leading to device degradation over time. []
Q9: What are the alternatives to PC71BM as an acceptor material in OPVs?
A9: Researchers are actively exploring alternatives to fullerene-based acceptors like PC71BM, including:
- Non-fullerene acceptors: These materials offer advantages such as tunable energy levels, strong absorption in the visible spectrum, and potentially higher stability. [, ]
- Small molecules: Small molecules with tailored structures and properties are being investigated as potential replacements for PC71BM. [, ]
Q10: How does PC71BM interact with the donor material in the active layer?
A10: PC71BM interacts with the donor material in the active layer through a combination of:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



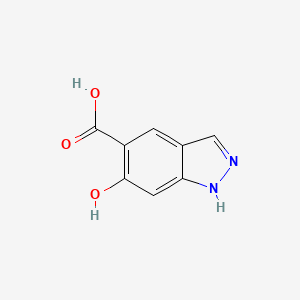
![6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3029199.png)
![N-[3-(Trimethoxysilyl)propyl]prop-2-enamide](/img/structure/B3029200.png)
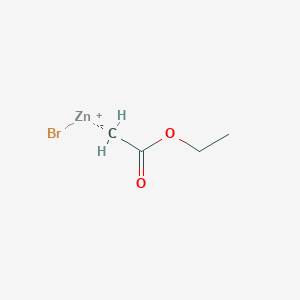
![6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B3029205.png)
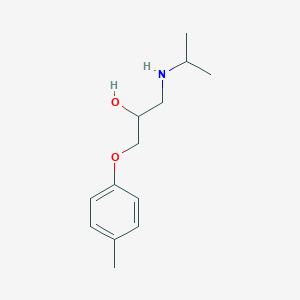
![6,10-Dioxaspiro[4.5]decane-7,9-dione](/img/structure/B3029208.png)
![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-14-Hydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B3029211.png)
